1-(2-Benzofuranyl)ethanone Hydrazone
Description
1-(2-Benzofuranyl)ethanone hydrazone is a hydrazone derivative synthesized from the parent ketone, 1-(2-benzofuranyl)ethanone (CAS 1646-26-0), through condensation with hydrazine or substituted hydrazines. The parent ketone is characterized by a benzofuran ring fused to an acetyl group, with molecular formula C₁₀H₈O₂ and molecular weight 160.17 g/mol .
Synthesis typically involves reacting 2-acetylbenzofuran with hydrazine derivatives under basic conditions. For example, phenylhydrazine hydrochloride and sodium acetate in ethanol yield substituted hydrazones . The compound’s structural features, such as hydrogen-bonding capabilities and π-π stacking from the benzofuran ring, influence its crystallinity and stability .
Properties
Molecular Formula |
C10H10N2O |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
(Z)-1-(1-benzofuran-2-yl)ethylidenehydrazine |
InChI |
InChI=1S/C10H10N2O/c1-7(12-11)10-6-8-4-2-3-5-9(8)13-10/h2-6H,11H2,1H3/b12-7- |
InChI Key |
NMFDJZLPHFZNJI-GHXNOFRVSA-N |
Isomeric SMILES |
C/C(=N/N)/C1=CC2=CC=CC=C2O1 |
Canonical SMILES |
CC(=NN)C1=CC2=CC=CC=C2O1 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally follows a two-step approach:
- Step 1: Preparation of the benzofuran-2-acetyl precursor (typically 2-acetylbenzofuran or its derivatives).
- Step 2: Condensation of the acetylbenzofuran with hydrazine hydrate to form the hydrazone.
This condensation is a classical hydrazone formation involving nucleophilic attack of hydrazine on the ketone carbonyl, followed by dehydration to yield the hydrazone.
Preparation of 2-Acetylbenzofuran Precursors
Several methods are reported for synthesizing 2-acetylbenzofuran derivatives, which are the key substrates for hydrazone formation.
| Method | Starting Materials | Conditions | Yield & Notes | Reference |
|---|---|---|---|---|
| Reflux of 5-chlorosalicylaldehyde with chloroacetone and K2CO3 in dry acetone | 5-chlorosalicylaldehyde, chloroacetone, K2CO3 | Reflux 12 h in dry acetone | Yield 75%, mp 83-85 °C; product recrystallized from ethanol | |
| Alkylation of salicylaldehyde with ethyl bromoacetate in presence of K2CO3 | Salicylaldehyde, ethyl bromoacetate, K2CO3 | Stirring in ice bath then reflux 1.5 h | Yield 80%, bp 274-276 °C; product extracted with ethyl acetate |
Formation of this compound
The hydrazone is synthesized by refluxing the acetylbenzofuran derivative with hydrazine hydrate in ethanol, often with catalytic acid to facilitate the reaction.
General Procedure Summary
- Dissolve the acetylbenzofuran derivative in ethanol.
- Add hydrazine hydrate in stoichiometric or slight excess amounts.
- Add a catalytic amount of acid (e.g., acetic acid or hydrochloric acid) to promote condensation.
- Reflux the mixture for 3–6 hours depending on substrate.
- Cool the reaction mixture to precipitate the hydrazone.
- Filter, wash, and recrystallize the product from ethanol or aqueous ethanol.
- Confirm purity by thin-layer chromatography (TLC) and spectral analysis.
Spectral and Analytical Characterization
The formation of this compound is confirmed by characteristic spectral features:
| Spectral Technique | Key Observations | Interpretation | Reference |
|---|---|---|---|
| IR Spectroscopy | NH2 stretching bands around 3300–3400 cm⁻¹, C=N stretching near 1570–1580 cm⁻¹ | Confirms hydrazone N–H and azomethine group formation | |
| ¹H NMR Spectroscopy | Singlet at ~5.2 ppm (NH2), aromatic protons 6.9–8.1 ppm, methyl singlet ~2.3 ppm | Hydrazone NH2 protons and aromatic environment | |
| Mass Spectrometry | Molecular ion peaks consistent with molecular weight (e.g., m/z 208 for 5-chloro derivative) | Confirms molecular formula | |
| Melting Point | Sharp melting points consistent with pure compounds (e.g., 145-147 °C) | Purity indicator |
Comparative Table of Preparation Methods
Notes on Reaction Optimization and Variations
- The presence of catalytic acid (acetic acid or HCl) facilitates the condensation by activating the carbonyl group.
- Reaction times vary from 3 to 6 hours depending on substrate and conditions.
- Recrystallization solvents may be adjusted to optimize purity.
- Substituted benzofuran derivatives (e.g., 5-chloro) follow similar procedures with comparable yields.
- Hydrazone formation is typically monitored by TLC to determine reaction completion.
Chemical Reactions Analysis
1-(2-Benzofuranyl)ethanone Hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the hydrazone group to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions, forming new derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Scientific Research Applications
Synthesis and Reactions
The primary reaction involving 1-(2-benzofuranyl)ethanone hydrazone is its formation through the condensation of 1-(2-benzofuranyl)ethanone with hydrazine. This reaction typically occurs under acidic or basic conditions to facilitate the removal of water and promote the formation of the hydrazone bond. this compound can also undergo further reactions such as hydrolysis or oxidation, depending on the reaction conditions.
Potential Applications
This compound has potential applications in various fields:
- Pharmaceutical Chemistry The benzofuran structure, combined with the hydrazone functional group, may confer distinct pharmacological properties.
- Material Science For the synthesis of new materials with specific properties.
- Agrochemical Industry As an intermediate in the synthesis of pesticides and herbicides.
Biological Activities
Research indicates that this compound exhibits various biological activities, including potential anti-inflammatory and anticancer properties. In vitro studies have shown that compounds containing benzofuran structures can inhibit certain cancer cell lines, suggesting that this hydrazone may also possess similar effects. The mechanism of action is believed to involve the modulation of signaling pathways related to cell proliferation and apoptosis.
Similar Compounds and Activities
Several compounds are structurally similar to this compound:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Benzofuran-2-carboxaldehyde | Aldehyde | Antimicrobial properties |
| 1-(Naphthalen-2-yl)ethanone Hydrazone | Hydrazone | Potential anticancer activity |
| Benzothiazole derivatives | Heterocyclic compound | Various pharmacological activities |
Mechanism of Action
The mechanism of action of 1-(2-Benzofuranyl)ethanone Hydrazone involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the benzofuran ring contributes to the compound’s biological activity by interacting with cellular receptors and enzymes .
Comparison with Similar Compounds
Key Observations :
- Synthetic Routes : Hydrazones and oximes require nucleophilic attack on the ketone (hydrazine vs. hydroxylamine), while chalcones involve Claisen-Schmidt condensation .
- Substituent Effects : Electron-withdrawing groups (e.g., 4-chloro in oxime derivatives) enhance crystallinity and intermolecular interactions .
Key Observations :
- Antimicrobial Activity : Chalcones exhibit broader activity due to their conjugated systems, while hydrazones’ activity depends on substituents .
Physicochemical Properties
Table 3: Physical Properties
Key Observations :
- Solubility: Hydrazones and oximes are more polar than parent ketones, enhancing ethanol solubility .
- Stability : Crystalline derivatives (e.g., oximes) exhibit higher thermal stability due to hydrogen bonding .
Q & A
Q. What are the established synthetic routes for 1-(2-Benzofuranyl)ethanone Hydrazone, and how is reaction progress monitored?
The hydrazone is synthesized via condensation of 1-(2-Benzofuranyl)ethanone (CAS 1646-26-0) with hydrazine hydrate in ethanol under reflux. Reaction progress is typically monitored by thin-layer chromatography (TLC) to confirm the disappearance of the ketone precursor. Post-reaction, the product is purified via recrystallization using ethanol or methanol .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- IR spectroscopy : To identify N–H and C=N stretching vibrations (≈3200–3100 cm⁻¹ and ≈1600 cm⁻¹, respectively).
- ¹H/¹³C NMR : To confirm hydrazone formation (e.g., disappearance of the ketone carbonyl peak at ≈200 ppm in ¹³C NMR).
- UV-Vis spectroscopy : To study π→π* and n→π* transitions in the benzofuran and hydrazone moieties.
- X-ray crystallography : For unambiguous structural confirmation (using programs like SHELXL for refinement) .
Q. What are the critical physical properties of this compound?
Key properties include:
| Property | Value | Reference |
|---|---|---|
| Molecular formula | C₁₀H₁₀N₂O | |
| Molecular weight | 174.20 g/mol | |
| Melting point | ~76°C (parent ketone) | |
| Solubility | Soluble in ethanol, DMSO |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data for hydrazone derivatives?
Discrepancies in melting points or spectral peaks may arise from:
- Polymorphism : Use differential scanning calorimetry (DSC) to identify crystalline forms.
- Purity : Employ HPLC or GC-MS to verify sample integrity.
- Solvent effects : Compare spectra in polar vs. non-polar solvents (e.g., DMSO-d₆ vs. CDCl₃) .
Q. What experimental design considerations are critical for studying metal complexes of this hydrazone?
- Stoichiometry : Optimize molar ratios (e.g., 1:1 or 1:2 ligand-to-metal) via Job’s method.
- pH control : Maintain acidic/basic conditions to stabilize the hydrazone’s deprotonated form.
- Characterization : Use magnetic susceptibility measurements for metal oxidation states and EPR for radical intermediates. Reference studies on copper-hydrazone complexes for methodology .
Q. How can crystallographic refinement challenges (e.g., twinning, disorder) be addressed for this hydrazone?
- Data collection : Use high-resolution synchrotron radiation for small-molecule crystals.
- Software : Refine structures with SHELXL, employing TWIN/BASF commands for twinned data.
- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry .
Q. What strategies optimize the hydrazone’s stability in long-term storage for biological assays?
- Temperature : Store at –20°C in amber vials to prevent photodegradation.
- Lyophilization : Convert to a stable powder form under inert gas.
- Buffers : Use antioxidant-containing solutions (e.g., 0.1% ascorbic acid) for aqueous preparations .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
